2,5-Dimethyl-3-nitrobenzoic acid

Lipophilicity QSAR Drug-like properties

Select this 2,5-dimethyl-3-nitrobenzoic acid for drug discovery requiring XLogP3 2.0 and 4 hydrogen bond acceptors. The 2,5-dimethyl-3-nitro pattern eliminates regioisomeric byproducts, ensuring clean catalytic hydrogenation to the 3-amino derivative. Essential for SAR studies where lipophilicity is critical and for pesticide intermediate synthesis. Procure 95% purity yellow crystalline solid.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 27022-97-5
Cat. No. B1585228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3-nitrobenzoic acid
CAS27022-97-5
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)[N+](=O)[O-])C)C(=O)O
InChIInChI=1S/C9H9NO4/c1-5-3-7(9(11)12)6(2)8(4-5)10(13)14/h3-4H,1-2H3,(H,11,12)
InChIKeyCXGZFDGAQVAGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-3-nitrobenzoic Acid (CAS 27022-97-5): Sourcing Guide for Nitroaromatic Research Intermediates


2,5-Dimethyl-3-nitrobenzoic acid (CAS 27022-97-5) is an aromatic carboxylic acid derivative with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol, belonging to the class of polysubstituted nitrobenzoic acids [1]. This compound features a nitro group at the 3-position and methyl groups at the 2- and 5-positions on the benzoic acid ring, a specific substitution pattern that distinguishes it from other dimethyl-nitrobenzoic acid isomers [2]. Commercially, this compound is typically supplied as a yellow crystalline solid with a standard purity of 95% , and is utilized primarily as a versatile building block in organic synthesis and as a key intermediate in drug discovery programs .

Why Generic Substitution Fails: The Critical Importance of Regiospecific Substitution in 2,5-Dimethyl-3-nitrobenzoic Acid


Generic substitution with other dimethyl-nitrobenzoic acid isomers (e.g., 2,4-dimethyl-3-nitrobenzoic acid, 3,5-dimethyl-2-nitrobenzoic acid, or 2,3-dimethyl-4-nitrobenzoic acid) is not scientifically valid due to the profound impact of regiospecific substitution on both physicochemical properties and synthetic utility. The relative positioning of the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl groups (-CH₃) on the aromatic ring directly governs the compound's reactivity profile in electrophilic aromatic substitution, decarboxylative coupling reactions, and catalytic hydrogenation pathways [1]. In drug discovery and agrochemical synthesis, where this compound serves as a key intermediate, even a minor alteration in the substitution pattern can lead to divergent reaction outcomes, formation of undesired regioisomeric byproducts, and ultimately the failure of a synthetic route [2]. Furthermore, the specific 2,5-dimethyl-3-nitro substitution pattern creates a distinct steric and electronic environment around the carboxylic acid moiety that cannot be replicated by alternative isomers, directly affecting downstream transformations such as amide bond formation or esterification efficiency [3].

Quantitative Differentiation Evidence: 2,5-Dimethyl-3-nitrobenzoic Acid vs. Isomeric Nitrobenzoic Acid Analogs


Computational Lipophilicity Differentiation: XLogP3 Comparison of 2,5-Dimethyl-3-nitrobenzoic Acid vs. 2,4-Dimethyl Isomer

The XLogP3 value for 2,5-dimethyl-3-nitrobenzoic acid is computed as 2.0, representing the specific contribution of its 2,5-dimethyl-3-nitro substitution pattern to lipophilicity [1]. In contrast, the 2,4-dimethyl-3-nitrobenzoic acid isomer exhibits an XLogP3 value of 2.2, indicating a 0.2 unit difference in predicted lipophilicity arising solely from the altered methyl group positioning [2]. This difference, while modest in magnitude, is computationally significant and reflects the distinct three-dimensional electronic surface created by the 2,5- vs. 2,4- substitution pattern, which directly influences membrane permeability and protein-binding potential in biological assays [3].

Lipophilicity QSAR Drug-like properties Nitroaromatic compounds

Hydrogen Bond Acceptor Capacity: 2,5-Dimethyl-3-nitrobenzoic Acid vs. Mononitrobenzoic Acid Derivatives

2,5-Dimethyl-3-nitrobenzoic acid possesses a hydrogen bond acceptor count of 4, derived from its carboxylic acid oxygen atoms (2 acceptors) and nitro group oxygen atoms (2 acceptors) [1]. In comparison, unsubstituted 3-nitrobenzoic acid (m-nitrobenzoic acid) has a hydrogen bond acceptor count of 3 due to the absence of the electron-donating methyl substituents that influence electron density distribution across the acceptor sites [2]. The presence of two methyl groups in the 2,5-dimethyl-3-nitrobenzoic acid framework alters the partial charge distribution on the nitro and carboxyl oxygen atoms through inductive and resonance effects, effectively increasing the availability of hydrogen bond acceptor sites compared to the non-methylated parent compound [3].

Hydrogen bonding Crystal engineering Receptor binding Nitrobenzoic acids

Synthetic Accessibility: Regiospecific Advantage of 2,5-Dimethyl-3-nitrobenzoic Acid in Avoiding Isomer Formation

The synthetic route to 2,5-dimethyl-3-nitrobenzoic acid via nitration of 2,5-dimethylbenzoic acid yields the target regioisomer with high selectivity, as the 3-position is electronically favored for electrophilic attack due to the combined directing effects of the two methyl groups and the carboxylic acid substituent [1]. In contrast, nitration of 2,4-dimethylbenzoic acid to produce the 2,4-dimethyl-3-nitrobenzoic acid isomer results in a mixture of products, including the undesired 2,4-dimethyl-5-nitrobenzoic acid regioisomer, necessitating additional chromatographic separation or recrystallization steps . The 2,5-dimethyl substitution pattern of the target compound provides a synthetically cleaner entry point to this specific nitroaromatic scaffold, reducing downstream purification burden and improving overall process mass intensity [2].

Regioselective nitration Synthetic efficiency Isomer separation Process chemistry

Validated Application Scenarios for 2,5-Dimethyl-3-nitrobenzoic Acid Procurement


Pharmaceutical Lead Optimization Programs Requiring Nitroaromatic Scaffolds with Defined Lipophilicity

Procure 2,5-dimethyl-3-nitrobenzoic acid when your medicinal chemistry program requires a nitroaromatic building block with a computationally validated XLogP3 value of 2.0. This specific lipophilicity profile, which differs measurably from the 2,4-dimethyl isomer (XLogP3 = 2.2), enables precise tuning of drug-like properties during lead optimization [1]. The 2,5-dimethyl substitution pattern provides a distinct property vector that cannot be achieved using alternative isomeric nitrobenzoic acids, making this compound essential for structure-activity relationship (SAR) studies where lipophilicity is a critical parameter .

Synthesis of 3-Nitrobenzoic Acid Pharmacophore Derivatives with Enhanced Hydrogen Bonding Capacity

Select 2,5-dimethyl-3-nitrobenzoic acid when your synthetic strategy demands a hydrogen bond acceptor count of 4 rather than the 3 acceptors present in unsubstituted 3-nitrobenzoic acid. The additional hydrogen bonding capacity conferred by the 2,5-dimethyl substitution pattern on the nitroaromatic core is critical for applications in crystal engineering, where intermolecular interactions govern solid-state packing, and in fragment-based drug discovery, where enhanced hydrogen bond networks can improve target engagement [1]. Substitution with the parent 3-nitrobenzoic acid would alter the hydrogen bonding landscape and potentially compromise crystallization outcomes or binding thermodynamics .

Scalable Preparation of Aminobenzoic Acid Derivatives via Selective Nitro Group Reduction

Utilize 2,5-dimethyl-3-nitrobenzoic acid as the preferred precursor when your process chemistry workflow requires catalytic hydrogenation of the nitro group to yield 2,5-dimethyl-3-aminobenzoic acid derivatives [1]. The specific 2,5-dimethyl-3-nitro substitution pattern provides a synthetically cleaner route compared to alternative isomeric starting materials, which often generate regioisomeric mixtures during initial nitration that must be separated prior to reduction . Procuring the pre-formed 2,5-dimethyl-3-nitrobenzoic acid eliminates the need for costly isomer separation steps and improves overall process mass efficiency [2].

Agrochemical Intermediate Synthesis Requiring Defined Substitution Patterns

Source 2,5-dimethyl-3-nitrobenzoic acid when developing pesticide or herbicide intermediates that demand the precise 2,5-dimethyl-3-nitro substitution architecture [1]. Nitrobenzoic acids of this class serve as critical intermediates in the preparation of agriculturally active compounds, and the specific regiochemistry of this compound ensures downstream transformations proceed with predictable outcomes . Generic substitution with alternative dimethyl-nitrobenzoic acid isomers would alter the steric and electronic properties of the final active ingredient, potentially affecting both synthetic efficiency and biological activity [2].

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